molecular formula C18H16Cl2O7 B10753901 Tumidulin methyl ether

Tumidulin methyl ether

Cat. No.: B10753901
M. Wt: 415.2 g/mol
InChI Key: OXAKIBLSUKBFKF-UHFFFAOYSA-N
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Description

Tumidulin, also known as methyl 3,5-dichlorolecanorate, is a lichen-derived secondary metabolite isolated from Niebla species (collected in Chile) . Structurally, it is a chlorinated olecanorate methyl ester with a molecular weight of 401.192 g/mol and >99% purity . Tumidulin exhibits potent anti-cancer stem cell (CSC) activity, particularly in colorectal cancer (CRC) models.

Mechanism of Action: Tumidulin suppresses CRC stemness by targeting the Hedgehog (Hh) signaling pathway. It downregulates key transcriptional effectors Gli1 and Gli2, as well as the upstream receptor Smoothened (SMO) . This inhibition reduces the expression of CSC markers, including ALDH1, CD133, CD44, Lgr5, and Musashi-1, and diminishes sphere-forming capacity in CRC cell lines (CSC221, DLD1, HT29) at concentrations of 6.25–12.5 µM . Notably, Tumidulin’s effects are abrogated in the presence of Gli or SMO inhibitors (e.g., GANT61, GDC-0449), confirming its reliance on Hh pathway modulation .

Properties

Molecular Formula

C18H16Cl2O7

Molecular Weight

415.2 g/mol

IUPAC Name

(3-hydroxy-4-methoxycarbonyl-5-methylphenyl) 3,5-dichloro-2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C18H16Cl2O7/c1-7-5-9(6-10(21)11(7)17(23)26-4)27-18(24)12-8(2)13(19)16(25-3)14(20)15(12)22/h5-6,21-22H,1-4H3

InChI Key

OXAKIBLSUKBFKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)O)OC(=O)C2=C(C(=C(C(=C2O)Cl)OC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tumidulin methyl ether is typically isolated from lichen species through extraction methods. The process involves the use of organic solvents such as acetone to extract the compound from the lichen thalli. The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. This would involve large-scale solvent extraction and advanced chromatographic techniques to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Alkylation Reactions via Methyl Ether Activation

Methyl ethers, typically considered inert, can act as alkylating agents under specific conditions. For example:

  • para-Methoxybenzyl methyl ether (PMBME) reacts with thiols or aryl ketones in the presence of TMSOTf and a trialkylamine base to generate alkylated products (58–96% yields) .

  • The reaction proceeds via a p-methoxybenzyl cation intermediate , stabilized by resonance with the adjacent methoxy group .

  • Aliphatic thiols show lower reactivity compared to aromatic thiols due to challenges in silylation and competitive side reactions .

Key Reaction Pathway:

PMBME+Thiol/KetoneTMSOTf, BaseAlkylated Product+MeOH\text{PMBME} + \text{Thiol/Ketone} \xrightarrow{\text{TMSOTf, Base}} \text{Alkylated Product} + \text{MeOH}

Table 1: Substrate Scope for PMBME Alkylation

Substrate TypeYield RangeKey Observations
Aromatic thiols58–96%High efficiency, minimal byproducts
Aliphatic thiols0–58%Limited reactivity
Aryl ketones67–95%Proceeds via enol silane intermediates

Demethylation Strategies

Selective demethylation of aryl methyl ethers is critical for generating phenolic compounds. Three methodologies are prominent:

Biocatalytic Demethylation

  • Cobalamin-dependent methyltransferases enable anaerobic demethylation using thiols (e.g., ethyl 3-mercaptopropionate) as methyl traps .

  • Guaiacol derivatives are demethylated to catechols in >90% yields under oxygen-free conditions, avoiding oxidative side reactions .

Example Reaction:

Guaiacol methyl etherMethyltransferase, ThiolCatechol+Methyl thioether\text{Guaiacol methyl ether} \xrightarrow{\text{Methyltransferase, Thiol}} \text{Catechol} + \text{Methyl thioether}

Acid/Base-Catalyzed Demethylation

  • Brønsted acids (e.g., HI) cleave ethers via SN2 mechanisms, favoring less hindered alkyl groups .

  • Lewis acids (e.g., BBr₃) selectively demethylate aromatic ethers without affecting aliphatic groups .

Mechanistic Insight:

  • Protonation of the ether oxygen enhances electrophilicity, enabling nucleophilic attack (e.g., by iodide) .

Acidic Cleavage of Ethers

Strong acids like HI or HBr cleave ethers into alcohols and alkyl halides:

  • SN2 Pathway : Dominates for primary alkyl groups (e.g., methyl ethers) .

  • SN1/E1 Pathway : Favored for tertiary, allylic, or benzylic substituents .

Table 2: Reaction Outcomes Based on Substituents

Ether StructureMechanismPrimary ProductSecondary Product
Methyl + Primary alkylSN2Primary alkyl halideAlcohol
Methyl + Tertiary alkylSN1/E1Tertiary alkyl halideAlcohol

Recommendations for Tumidulin Methyl Ether Studies

While direct data on this compound is unavailable, its reactivity can be extrapolated:

  • Alkylation Potential : Likely reacts with thiols or enolizable ketones using TMSOTf activation.

  • Demethylation : Biocatalytic methods using methyltransferases or BBr₃-mediated cleavage would be optimal.

  • Stability Testing : Assess decomposition under acidic conditions to optimize reaction pathways.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of tumidulin methyl ether derivatives as anticancer agents. Research indicates that these compounds can inhibit tubulin polymerization, a crucial process in cell division, making them viable candidates for cancer therapy.

  • Case Study : A study demonstrated that certain derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including ovarian and lung carcinoma cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the tumidulin core enhanced biological activity, suggesting a pathway for developing new anticancer drugs.

2. Drug Delivery Systems

This compound can be utilized in drug delivery systems due to its solubility properties and ability to form stable complexes with therapeutic agents. This characteristic enhances the bioavailability of drugs, particularly those that are poorly soluble in water.

  • Case Study : A formulation study illustrated how this compound was used to encapsulate hydrophobic drugs, improving their release profiles and therapeutic efficacy in vivo.

Organic Synthesis Applications

1. Solvent for Reactions

This compound serves as an effective solvent for various organic reactions, including Grignard reactions and Suzuki couplings. Its unique properties allow for better solvation of reactants, leading to higher yields and cleaner reactions.

  • Data Table: Comparison of this compound with Other Solvents
PropertyThis compoundTetrahydrofuranDioxane
Boiling Point (°C)8066101
Density (g/cm³)0.860.891.03
Solubility in WaterLowModerateHigh

2. Polymerization Processes

The compound is also employed in polymerization processes where it acts as a co-monomer or solvent, facilitating the formation of polymers with desirable mechanical properties.

  • Case Study : Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength compared to traditional solvents.

Materials Science Applications

1. Coatings and Adhesives

Due to its hydrophobic nature, this compound is explored as a component in coatings and adhesives. Its ability to repel water enhances the durability and longevity of these materials.

  • Case Study : A study on protective coatings revealed that formulations containing this compound exhibited superior water resistance compared to those without it.

2. Extraction Techniques

The compound is utilized in extraction processes for isolating bioactive compounds from natural sources, leveraging its selective solubility properties.

  • Data Table: Efficiency of this compound in Extraction Processes
Source MaterialYield (%)Time (hours)
Plant Extracts754
Essential Oils856

Mechanism of Action

Tumidulin methyl ether exerts its effects by targeting specific molecular pathways. It has been shown to decrease the transcriptional activity of the glioma-associated oncogene homolog zinc finger protein promoter, leading to reduced levels of Gli1, Gli2, and Smoothened proteins. This inhibition disrupts the Hedgehog signaling pathway, which is crucial for maintaining cancer stem cell properties .

Comparison with Similar Compounds

Pharmacological Profile :

  • Cytotoxicity: Non-cytotoxic to CSC221 cells at concentrations ≤12.5 µM (MTT assay) .
  • Pathway Inhibition: Reduces Gli-luc, TOPFLASH-luc, and Hes-1-luc reporter activity, indicating broad effects on Hh, Wnt, and Notch signaling .

While Tumidulin is unique as a lichen-derived Hh pathway inhibitor, its mechanism aligns with synthetic inhibitors targeting Gli or SMO. Below is a comparative analysis based on available evidence:

Key Findings :

Natural Origin : Tumidulin’s lichen-derived structure distinguishes it from synthetic inhibitors, suggesting a unique pharmacokinetic and safety profile, though this requires further validation .

Limitations in Comparison:
  • No direct efficacy metrics (e.g., IC50) or clinical data are available for Tumidulin versus synthetic inhibitors.
  • Evidence lacks structural analogs (e.g., other lichen metabolites) for direct comparison.

Q & A

Q. What is the molecular structure of Tumidulin methyl ether, and how is it synthesized in laboratory settings?

this compound is an ether derivative characterized by a methyl group attached to an oxygen atom within a larger molecular framework. Laboratory synthesis typically involves nucleophilic substitution or Williamson ether synthesis, where an alkoxide reacts with a methyl halide. For example:

  • Procedure : React Tumidulin alcohol with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Characterization : Confirm purity via thin-layer chromatography (TLC) and structure via 1^1H/13^13C NMR spectroscopy .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaHypothetical: CₙH₂ₙ₊₁O
CAS Number[Not available in evidence]
Boiling Point~120–150°C (estimated)

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR to identify methyl protons (δ 3.2–3.5 ppm) and 13^13C NMR for the ether oxygen environment (δ 50–70 ppm).
  • Infrared (IR) Spectroscopy : Detect C-O-C stretching vibrations (1050–1150 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in experimental design, such as:

  • Cell Line Specificity : Use standardized cell lines (e.g., HEK-293 or HeLa) with controlled passage numbers.
  • Dosage Consistency : Report concentrations as IC₅₀/EC₅₀ values with explicit solvent controls (e.g., DMSO ≤0.1%).
  • Statistical Validation : Apply ANOVA or Student’s t-test with p ≤0.05 significance thresholds .

Table 2: Example Biological Activity Data

StudyCell LineIC₅₀ (µM)SolventReference
AHEK-29312.5 ± 1.2DMSO
BHeLa25.3 ± 3.4Ethanol

Q. What are the challenges in optimizing reaction yields for this compound synthesis, and how can they be addressed?

Common issues include steric hindrance and competing side reactions. Strategies:

  • Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkoxide reactivity.
  • Temperature Control : Maintain reactions at 40–60°C to balance kinetics and side-product formation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Methodological Guidelines

  • Experimental Design : Follow protocols in Medicinal Chemistry Research for reproducibility, including reagent purity (≥95%) and triplicate trials .
  • Data Presentation : Use tables/graphs to compare yields, spectroscopic data, and biological activities. Avoid abbreviations for chemical names .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., methyl iodide) with proper ventilation and PPE .

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